molecular formula C14H22O5S B1456539 Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate CAS No. 100864-60-6

Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate

Cat. No.: B1456539
CAS No.: 100864-60-6
M. Wt: 302.39 g/mol
InChI Key: KLNCLFBWIOXUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate is a chemical compound with the molecular formula C14H20O4S and a molecular weight of 284.37 g/mol . It is also known as 4-(Benzyloxy)cyclohexyl methanesulfonate. This compound is characterized by a cyclohexanol core substituted with a phenylmethoxy group and a methanesulfonate ester group. It is a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate typically involves the reaction of 4-(Benzyloxy)cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

Major Products

Scientific Research Applications

Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate involves its conversion to active metabolites through enzymatic hydrolysis. The methanesulfonate group is cleaved, releasing the active cyclohexanol derivative, which can then interact with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biochemical assays or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the phenylmethoxy and methanesulfonate groups.

    Cyclohexanone: The oxidized form of cyclohexanol.

    4-(Benzyloxy)cyclohexanol: Lacks the methanesulfonate ester group.

Uniqueness

Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate is unique due to the presence of both the phenylmethoxy and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

methanesulfonic acid;4-phenylmethoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.CH4O3S/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;1-5(2,3)4/h1-5,12-14H,6-10H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNCLFBWIOXUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CC(CCC1O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20760876
Record name Methanesulfonic acid--4-(benzyloxy)cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20760876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100864-60-6
Record name Methanesulfonic acid--4-(benzyloxy)cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20760876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate
Reactant of Route 2
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate
Reactant of Route 3
Reactant of Route 3
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate
Reactant of Route 4
Reactant of Route 4
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate
Reactant of Route 5
Reactant of Route 5
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate
Reactant of Route 6
Reactant of Route 6
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.